molecular formula C12H23O7PS2 B12685495 Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester CAS No. 63234-04-8

Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester

Cat. No.: B12685495
CAS No.: 63234-04-8
M. Wt: 374.4 g/mol
InChI Key: XMFDATMTTSOHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.

Scientific Research Applications

Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinyl group can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: A simpler ester without the phosphinyl group.

    Butanedioic acid, ethyl methyl ester: Similar structure but with different ester groups.

    Butanedioic acid, methyl-, dimethyl ester: Another ester variant with different substituents.

Uniqueness

Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

63234-04-8

Molecular Formula

C12H23O7PS2

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 2-(2-diethoxyphosphorylsulfanylethylsulfanyl)butanedioate

InChI

InChI=1S/C12H23O7PS2/c1-5-18-20(15,19-6-2)22-8-7-21-10(12(14)17-4)9-11(13)16-3/h10H,5-9H2,1-4H3

InChI Key

XMFDATMTTSOHEY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SCCSC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.